molecular formula C12H13ClO3 B3023951 5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid CAS No. 951892-65-2

5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid

Cat. No. B3023951
CAS RN: 951892-65-2
M. Wt: 240.68 g/mol
InChI Key: VIYQXEXPNQKOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid, is a derivative of valeric acid and is structurally related to various compounds that have been synthesized and studied for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, indicating a broader interest in chlorinated aromatic compounds with potential biological applications.

Synthesis Analysis

The synthesis of related compounds involves the use of chlorinated aromatic building blocks and various synthetic strategies. For instance, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was achieved and confirmed by techniques such as FT-IR, NMR, and single crystal X-ray structural analysis . Similarly, 5-Chlorovaleroyl chloride (5-CVC) is mentioned as a precursor in the synthesis of pharmaceutical intermediates, indicating that chlorinated compounds are often used in the synthesis of more complex molecules . These examples suggest that the synthesis of 5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid would likely involve chlorinated intermediates and could be confirmed using similar analytical techniques.

Molecular Structure Analysis

The molecular structure of chlorinated compounds is often characterized by spectroscopic methods, as seen in the study of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, where intramolecular hydrogen bonding was observed . X-ray diffraction analysis is also a common technique for determining the precise structure of such compounds, as demonstrated in the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . These techniques would be applicable for analyzing the molecular structure of 5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid.

Chemical Reactions Analysis

The reactivity of chlorinated compounds can vary, but they often participate in reactions as alkylating agents or undergo further functionalization. For example, 5-CVC is used as an alkylating agent , and the synthesis of 5-methyl-2-ethyl-4-chloro-2-oxo-1,2-oxa-4-phospholene involves chlorination and dehydrochlorination reactions . These studies suggest that 5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid could also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds are influenced by their functional groups and molecular structure. The presence of chloro and hydroxy groups can affect properties such as solubility, boiling point, and reactivity. The development of a GC-FID method for the determination of impurities in 5-CVC highlights the importance of understanding these properties for quality control in pharmaceutical synthesis . The antioxidant activity of certain chlorinated compounds, as seen in the derivatives of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, also reflects their chemical properties and potential for biological applications .

Scientific Research Applications

Analytical Method Development

A study focused on developing and validating a Gas Chromatography-Flame Ionization Detector (GC-FID) method for the determination of impurities in 5-Chlorovaleroyl chloride, a compound used as an alkylating agent in pharmaceuticals and specialty chemicals synthesis. This method is critical for monitoring impurities that might affect the quality of the final product (Tang et al., 2010).

Metabolic Interactions

Research on brown and beige adipose tissue has shown that these tissues regulate systemic metabolism through signaling molecules, including 3-methyl-2-oxovaleric acid. These metabolites induce mitochondrial oxidative energy metabolism and are linked to reducing adiposity and improving glucose homeostasis (Whitehead et al., 2021).

Synthesis of Chemical Intermediates

Another study detailed the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, highlighting methodologies for creating key intermediates in pesticide production. This kind of research underscores the importance of synthetic chemistry in developing useful compounds for agricultural applications (Jing, 2012).

Safety and Hazards

The safety and hazards associated with these compounds can vary widely. For example, “4-Chloro-2-methylphenol” has hazard classifications of Acute Tox. 3 Inhalation, Aquatic Acute 1, Eye Dam. 1, and Skin Corr. 1 .

Future Directions

The future directions of research into these types of compounds could involve further exploration of their herbicidal properties, as well as potential applications in other areas such as pharmaceuticals .

properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-8-7-9(13)5-6-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYQXEXPNQKOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid
Reactant of Route 2
Reactant of Route 2
5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid
Reactant of Route 3
Reactant of Route 3
5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid
Reactant of Route 4
Reactant of Route 4
5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid
Reactant of Route 5
Reactant of Route 5
5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid
Reactant of Route 6
Reactant of Route 6
5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.